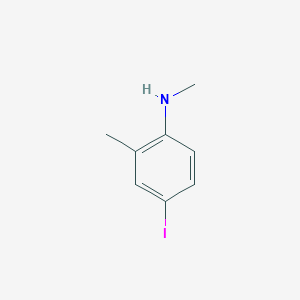

4-iodo-N,2-dimethylaniline

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

4-Iodo-N,2-dimethylaniline is an organic compound used to attach the dimethylanilinyl group to other substrates . The primary targets of this compound are therefore the substrates to which it is being attached. These substrates can vary widely depending on the specific application and context.

Mode of Action

The compound interacts with its targets through a process known as iodination . This is a chemical reaction where an iodine atom is introduced into a molecular structure. In the case of this compound, the iodination process is used to attach the dimethylanilinyl group to other substrates .

Result of Action

The primary result of the action of this compound is the successful attachment of the dimethylanilinyl group to other substrates . This can have various molecular and cellular effects, depending on the nature of the substrate and the context of the reaction.

Vorbereitungsmethoden

4-Iodo-N,2-dimethylaniline is synthesized through the iodination of dimethylaniline. The reaction involves the interaction of dimethylaniline with iodine (I₂), resulting in the formation of 4-iododimethylaniline and hydrogen iodide (HI) as a byproduct . The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NMe}_2 + \text{I}_2 \rightarrow \text{I:C}_6\text{H}_4\text{NMe}_2 + \text{HI} ]

Analyse Chemischer Reaktionen

4-Iodo-N,2-dimethylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction Reactions: Reduction can lead to the removal of the iodine atom or modification of the dimethylamino group.

Common reagents used in these reactions include molecular iodine, oxidizing agents like 2-iodosobenzoate, and reducing agents such as sodium borohydride .

Wissenschaftliche Forschungsanwendungen

4-Iodo-N,2-dimethylaniline is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the derivatization of biological molecules for analytical purposes.

Medicine: It is involved in the synthesis of pharmaceutical intermediates.

Industry: The compound is used in the production of dyes and pigments.

Vergleich Mit ähnlichen Verbindungen

4-Iodo-N,2-dimethylaniline can be compared with other similar compounds such as:

4-Bromo-N,N-dimethylaniline: Similar structure but with a bromine atom instead of iodine.

4-Chloro-N,N-dimethylaniline: Contains a chlorine atom instead of iodine.

4-Fluoro-N,N-dimethylaniline: Features a fluorine atom in place of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs .

Biologische Aktivität

4-Iodo-N,2-dimethylaniline (4-IDMA) is an organic compound that has garnered attention due to its unique biological activities and potential applications in pharmacology and organic synthesis. This article explores the compound's biological activity, particularly its interactions with cytochrome P450 enzymes, its role in drug metabolism, and its implications for further research.

4-IDMA is characterized by the molecular formula and a molecular weight of 247.08 g/mol. It appears as a dark blue to purple solid. The compound is synthesized primarily through the iodination of N,N-dimethylaniline, which is a highly efficient process allowing for quantitative determination of iodine in various samples . The general reaction can be represented as follows:

This reaction highlights the utility of 4-IDMA as a versatile intermediate in organic synthesis.

Interaction with Cytochrome P450 Enzymes

Research indicates that 4-IDMA exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. Cytochrome P450 enzymes are crucial in drug metabolism, affecting the pharmacokinetics of various therapeutic agents. The inhibition of CYP1A2 by 4-IDMA can lead to altered drug metabolism, potentially resulting in increased toxicity or reduced efficacy of co-administered medications .

Table 1: Biological Activity of this compound

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Inhibition of CYP1A2 | Competitive inhibition | Alters drug metabolism |

| Potential effects on drug-drug interactions | Modulation of metabolic pathways | Risk of increased toxicity |

Case Studies

Several studies have investigated the biological implications of 4-IDMA:

- Drug Metabolism Study : A study demonstrated that 4-IDMA significantly inhibited CYP1A2 activity in vitro, suggesting potential interactions with drugs metabolized by this enzyme. This finding raises concerns regarding the safety profile of drugs co-administered with 4-IDMA .

- Quantification of Iodine : Another study utilized 4-IDMA for the quantification of iodine in biological samples, such as thyroid tissues. This application underscores its utility not only as a chemical reagent but also in understanding iodine metabolism in biological systems.

- Electrochemical Studies : Research involving electrochemical methods has shown that 4-IDMA can participate in redox reactions relevant to drug metabolism. These studies highlight the compound's role as a potential biomarker or analytical tool for assessing iodine levels and metabolic processes .

Implications for Pharmacology and Toxicology

The ability of 4-IDMA to inhibit cytochrome P450 enzymes suggests that it may have significant implications in pharmacology and toxicology. Understanding its interaction with these enzymes can aid in predicting drug-drug interactions and optimizing therapeutic regimens. Furthermore, the compound's role in iodine quantification could provide insights into metabolic disorders related to iodine deficiency or excess.

Eigenschaften

IUPAC Name |

4-iodo-N,2-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIHAAZAFYMRJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.